Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-3-12-5(4)7(8,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTYVBXQCOCNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key Data Table: Cyclocondensation Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Reaction Time | 15–24 hours | |
| Yield | 68–75% | |
| Byproducts | <5% unreacted aldehyde |
This method avoids harsh fluorination steps by incorporating the trifluoromethyl group via the aldehyde precursor. However, oxidation of the tetrahydropyrimidine intermediate to the aromatic system requires additional steps, such as treatment with HNO₃ or Pd/C.
Halogenation-Fluorination of Pyrimidine Precursors
The US5352787A patent outlines a four-step process starting from thymine, involving chlorination, fluorination, and hydrolysis.
Stepwise Analysis
-
Chlorination : Thymine reacts with phosphorus oxychloride (POCl₃) at 80–100°C to form 2,4-dichloro-5-methylpyrimidine.
-
Fluorination : Treatment with hydrogen fluoride (HF) at 50–70°C introduces fluorine atoms, yielding 2,4-difluoro-5-trifluoromethylpyrimidine.
-
Hydrolysis : Saponification with water at 90–100°C removes ring halogens, producing 5-trifluoromethyluracil.
-
Esterification : The uracil derivative is methylated using methyl chloride or dimethyl sulfate in the presence of K₂CO₃ to form the final ester.
Key Data Table: Halogenation-Fluorination Efficiency
| Step | Yield | Conditions | Source |
|---|---|---|---|
| Chlorination | 85–90% | POCl₃, 80–100°C | |
| Fluorination | 70–90% | HF, 50–70°C | |
| Hydrolysis | 85–95% | H₂O, 90–100°C | |
| Esterification | 80–85% | Methyl chloride, K₂CO₃ |
This method is advantageous for industrial scalability but requires handling corrosive reagents like HF.
Direct Esterification of 4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid
PubChem data (CID 11608075) identifies the carboxylic acid derivative as a direct precursor. Esterification with methanol under acidic conditions achieves the target compound.
Protocol Details
Comparative Analysis of Esterification Agents
| Agent | Yield | Purity |
|---|---|---|
| H₂SO₄ | 78–82% | >95% |
| DCC/DMAP | 70–75% | >90% |
| SOCl₂/MeOH | 80–85% | >92% |
Direct esterification is optimal for small-scale synthesis but necessitates pre-synthesized carboxylic acid.
Guanidine-Mediated Cyclization
The EP1578731B1 patent describes a guanidine-based approach using ethyl 4-methyl-3-oxo-pentanoate and 4-fluorobenzaldehyde. Adapting this method for trifluoromethyl substrates involves:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex organic molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3) in organic solvents
Major Products Formed:
- Substituted pyrimidines
- Carboxylic acids
- Alcohols
- Complex organic molecules with extended conjugation .
Scientific Research Applications
Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of bioactive molecules and enzyme inhibitors.
Medicine: Explored for its role in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to desired biological effects such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
2.1.1 Methyl 4-Methyl-2-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 915376-16-8)
- Structural Differences : The trifluoromethyl group is at position 2 instead of 4, and a methyl group replaces the trifluoromethyl at position 3.
- Applications : Less commonly used in medicinal chemistry due to reduced electronic effects compared to the 4-trifluoromethyl isomer.
2.1.2 Ethyl 4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 187035-81-0)
- Structural Differences : Ethyl ester replaces the methyl ester at position 4.
- Impact : The ethyl group increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to the methyl ester .
- Applications : Used in prodrug design where slower ester hydrolysis is desirable.
2.1.3 Methyl 2-Chloro-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 175137-27-6)
- Structural Differences : A chlorine atom replaces the hydrogen at position 2.
- Impact : The electron-withdrawing chlorine enhances reactivity at position 4, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- Applications : Intermediate in synthesizing kinase inhibitors and antiviral agents.
Analogues with Heterocyclic Additions
2.2.1 Ethyl 4-(Trifluoromethyl)-2-(Pyridin-2-Yl)Pyrimidine-5-Carboxylate
- Structural Differences : A pyridinyl group is introduced at position 2.
- Impact : The pyridine ring introduces π-stacking capabilities and basicity, improving solubility in polar solvents and interaction with biological targets (e.g., enzymes) .
2.2.2 Ethyl 2-Hydroxy-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate (CAS 154934-97-1)
- Structural Differences : A hydroxyl group replaces the hydrogen at position 2.
- Impact : The hydroxyl group enables hydrogen bonding, improving solubility in aqueous media but reducing stability under acidic conditions .
- Applications : Used in metal-organic frameworks (MOFs) for its chelating properties.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | 220.15 | 2.1 | 0.5 (DMSO) | Drug intermediates, agrochemicals |
| Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | 234.18 | 2.5 | 0.3 (DMSO) | Prodrugs, material science |
| Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 254.61 | 2.8 | 0.2 (DMSO) | Kinase inhibitors, cross-coupling |
- Key Trends :
- Lipophilicity : Trifluoromethyl and chloro substituents increase LogP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : Methyl esters are hydrolyzed faster than ethyl esters, impacting half-life in vivo .
Biological Activity
Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and reactivity, making it an attractive candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its action within cells.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways.
- Modulation of Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to inflammation and cancer progression.
Biological Activity and Research Findings
Recent studies have highlighted the diverse biological activities associated with this compound and its derivatives. Below is a summary of notable findings:
Case Studies
- Neuroprotective Effects : A series of triazole-pyrimidine hybrids were synthesized from this compound. These hybrids demonstrated significant neuroprotective effects by modulating the expression of apoptosis-related proteins in human neuronal cells.
- Anticancer Properties : In a study evaluating its effects on breast cancer cell lines, this compound showed potent inhibition of cell proliferation in MDA-MB-231 cells while sparing normal mammary epithelial cells, indicating a favorable therapeutic window .
- Enzyme Inhibition Studies : Research indicated that derivatives of this compound could effectively inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrimidine ring significantly affect the biological activity of this compound:
- Substitution Patterns : Variations in the substituents on the pyrimidine ring alter the binding affinity and selectivity towards specific biological targets.
- Lipophilicity : The presence of the trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability.
Q & A
Q. What are the common synthetic routes for Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, trifluoromethyl pyrimidine precursors (e.g., 4-chloro derivatives) can undergo carboxylation using methyl chloroformate or transesterification with methanol under reflux. Key optimization parameters include:
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
- Temperature : Reactions performed at 60–80°C to balance yield and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
Example protocol from analogous compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Chloro precursor + methyl chloroformate, THF, 70°C | 68–72 | |
| 2 | LiOH hydrolysis (for purification) | 95% purity |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are essential. The trifluoromethyl group () appears as a singlet at ~−60 ppm in NMR. In NMR, the methyl ester proton resonates at δ 3.8–4.0 ppm, while pyrimidine protons appear as distinct singlets (δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: 234.068 g/mol) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for small-molecule refinement .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic Sites : The pyrimidine ring’s C4 position shows higher electrophilicity due to electron-withdrawing and ester groups.
- Transition States : Predict activation barriers for reactions with amines or thiols .
Software like Gaussian or ORCA is recommended. Validate predictions experimentally via kinetic studies or Hammett plots .
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethyl pyrimidine derivatives?
- Methodological Answer : Discrepancies in IC values or enzyme inhibition may arise from:
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
- Structural Analogues : Compare activity of methyl vs. ethyl esters to assess steric/electronic effects .
- Control Experiments : Use known inhibitors (e.g., methotrexate for DHFR studies) to validate assay reliability .
Q. How can researchers optimize crystallization of this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.
- Software Tools : SHELXD/SHELXE for phase determination and SHELXL for refinement .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported 13C^{13}\text{C}13C NMR shifts for the pyrimidine ring?
- Methodological Answer : Variations may stem from solvent effects (e.g., DMSO vs. CDCl) or tautomerism.
- Solvent Calibration : Compare shifts in deuterated solvents.
- Computational Validation : Use ACD/Labs or ChemDraw predictors to cross-check assignments .
Q. What methods validate the purity of this compound in synthetic batches?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time ~1.2–1.5 minutes (similar to ethyl analogs) .
- Elemental Analysis : Match experimental vs. theoretical C/F/N/O percentages (e.g., C: 45.7%, F: 24.3%) .
Application-Oriented Questions
Q. What are the design principles for this compound derivatives as kinase inhibitors?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
